

# Spectroscopic and Analytical Methodologies for the Identification of Chloranocryl

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental spectroscopic data and analytical methodologies required for the robust identification and characterization of **Chloranocryl**. The information presented herein is intended to support researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and toxicology. This document outlines key spectroscopic data in a structured format, details experimental protocols for reproducibility, and presents a logical workflow for the analytical identification of **Chloranocryl**.

## **Core Spectroscopic Data**

The unequivocal identification of **Chloranocryl** relies on a combination of spectroscopic techniques that probe its molecular structure and properties. This section summarizes the essential data obtained from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

#### **Mass Spectrometry (MS)**

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of **Chloranocryl**, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for Chloranocryl



Parameter	Value	Source
Molecular Formula	C10H9Cl2NO	PubChem[1]
Molecular Weight	230.09 g/mol	PubChem
Monoisotopic Mass	229.0061 g/mol	PubChem
GC-MS Kovats Retention	1869.4 (standard non-polar column)	PubChem[1]
LC-MS/MS Precursor (m/z)	227.9988 ([M-H] <sup>-</sup> )	PubChem[1]
LC-MS/MS Top 5 Peaks (m/z)	227.9989, 55.0189, 156.0456, 225.9834, 185.9519	PubChem[1]

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the **Chloranocryl** molecule. Due to the limited availability of public spectral data, typical chemical shift ranges for analogous functional groups are provided for guidance.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **Chloranocryl** 



<sup>1</sup> H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
Aromatic-H	7.0 - 7.8	Multiplet	Protons on the dichlorophenyl ring
Vinyl-H	5.5 - 6.5	Singlet	=CH <sub>2</sub> protons
Amide-H	7.5 - 8.5	Singlet (broad)	-NH- proton
Methyl-H	1.8 - 2.2	Singlet	-CH₃ protons
<sup>13</sup> C NMR	Predicted Chemical Shift (ppm)	Assignment	
Carbonyl C=O	165 - 175	Amide carbonyl carbon	
Aromatic C	120 - 140	Carbons of the dichlorophenyl ring	
Vinylic C	110 - 140	Carbons of the C=C double bond	_
Methyl C	18 - 25	-CH₃ carbon	

Note: These are predicted values based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

#### **Infrared (IR) Spectroscopy**

Infrared spectroscopy is utilized to identify the functional groups present in **Chloranocryl** based on their characteristic vibrational frequencies.

Table 3: Key Infrared Absorption Bands for Chloranocryl



Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3300 - 3100	Medium	N-H stretch (amide)
3100 - 3000	Medium	C-H stretch (aromatic and vinyl)
2950 - 2850	Medium	C-H stretch (aliphatic)
~1660	Strong	C=O stretch (amide I)
~1600	Medium	C=C stretch (aromatic and vinyl)
~1540	Medium	N-H bend (amide II)
850 - 750	Strong	C-Cl stretch

### **Experimental Protocols**

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data. The following sections provide methodologies for the analysis of **Chloranocryl**.

#### **Sample Preparation**

A consistent sample preparation procedure is fundamental to achieving high-quality analytical results.

- For NMR Spectroscopy: Dissolve 5-10 mg of **Chloranocryl** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.
- For Mass Spectrometry (LC-MS): Prepare a stock solution of **Chloranocryl** in a high-purity solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration suitable for the instrument's sensitivity (typically in the ng/mL to μg/mL range).



• For Infrared Spectroscopy (KBr Pellet Method): Grind 1-2 mg of **Chloranocryl** with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2] Press the mixture in a die under high pressure to form a transparent pellet.

#### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) or Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).
- ¹H NMR Acquisition Parameters:
  - Number of scans: 16-64
  - Relaxation delay: 1-2 seconds
  - Pulse width: 30-45 degrees
  - Spectral width: -2 to 12 ppm
- <sup>13</sup>C NMR Acquisition Parameters:
  - Number of scans: 1024 or higher
  - Relaxation delay: 2-5 seconds
  - Pulse program: Proton-decoupled
  - Spectral width: 0 to 220 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

#### **Liquid Chromatography-Mass Spectrometry (LC-MS)**

• LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.



- Column: A C18 reversed-phase column is commonly used for pesticide analysis.
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
- Flow Rate: 0.2 0.5 mL/min.
- Injection Volume: 5 10 μL.
- Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
- Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
- MS/MS Parameters:
  - Collision Gas: Argon
  - Collision Energy: Optimized for the fragmentation of the precursor ion (m/z 227.9988).
  - Scan Mode: Multiple Reaction Monitoring (MRM) or product ion scan.

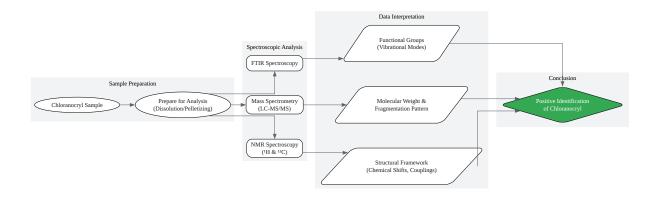
#### Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Sample Preparation: KBr pellet method.
- Acquisition Parameters:
  - Spectral Range: 4000 400 cm<sup>-1</sup>
  - Resolution: 4 cm<sup>-1</sup>
  - Number of Scans: 16-32
- Data Processing: Perform a background scan using a blank KBr pellet. Acquire the sample spectrum and present it in terms of transmittance or absorbance.

### **Analytical Workflow and Data Interpretation**



The identification of **Chloranocryl** follows a logical progression of analytical techniques, each providing complementary information.



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Figure 1. Workflow for the spectroscopic identification of Chloranocryl.

The workflow begins with appropriate sample preparation, followed by analysis using NMR, MS, and IR spectroscopy. The data from each technique provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides fragmentation information for structural confirmation, and FTIR spectroscopy identifies the key functional groups. The



convergence of data from these three orthogonal techniques leads to a high-confidence identification of **Chloranocryl**.

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#### References

- 1. Chloranocryl | C10H9Cl2NO | CID 16560 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
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